2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The presence of a methoxyphenyl group and a diazaspiro structure makes this compound an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is typically carried out in 1,2-dichloroethane under reflux conditions for 16 hours . Another method involves the use of visible light-mediated energy transfer catalysis to prepare azaspiro compounds via [2+2] cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:
2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share a similar spirocyclic structure but differ in the presence of an oxygen atom in the ring.
Spiro[3.3]heptane: This compound is a saturated benzene bioisostere and can mimic the mono-, meta-, and para-substituted benzene rings in drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2O/c1-15-11-4-2-3-10(5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
RSYNEVCRIAGDHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3(C2)CNC3 |
Origin of Product |
United States |
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